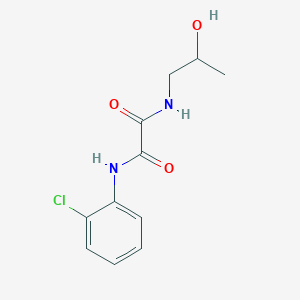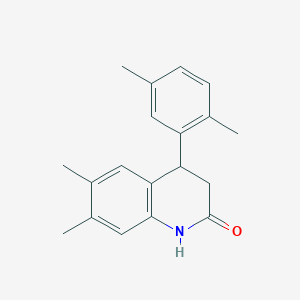
4-(2,5-dimethylphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
説明
4-(2,5-dimethylphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is widely used in scientific research for its ability to selectively block the activity of certain types of glutamate receptors, thereby allowing researchers to investigate the role of these receptors in various physiological and pathological processes.
作用機序
DMQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting AMPA receptors. It binds to the receptor in a non-competitive manner, blocking the activity of the receptor and preventing the influx of calcium ions into the cell. This leads to a decrease in synaptic transmission and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects, including a reduction in the release of glutamate, a decrease in the amplitude of excitatory postsynaptic potentials, and a decrease in the frequency of miniature excitatory postsynaptic potentials. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
One advantage of using DMQX in lab experiments is its high selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in different physiological and pathological processes. However, one limitation is that DMQX is not effective in blocking all types of glutamate receptors, which may limit its usefulness in certain types of experiments.
将来の方向性
There are a number of future directions for research involving DMQX, including the development of more selective and potent antagonists of glutamate receptors, the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory, and the use of DMQX in the development of new treatments for epilepsy and other neurological disorders. Additionally, the use of DMQX in combination with other drugs or therapies may provide new insights into the complex interactions between glutamate receptors and other signaling pathways in the brain.
科学的研究の応用
DMQX is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the activity of AMPA receptors, which are involved in synaptic plasticity and learning and memory. DMQX has also been used to investigate the role of glutamate receptors in pain perception, addiction, and epilepsy.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-11-5-6-12(2)15(7-11)16-10-19(21)20-18-9-14(4)13(3)8-17(16)18/h5-9,16H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCKWMKVIOYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(=O)NC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3985257.png)
![4-[5-nitro-2-(1-piperidinyl)benzoyl]morpholine](/img/structure/B3985258.png)
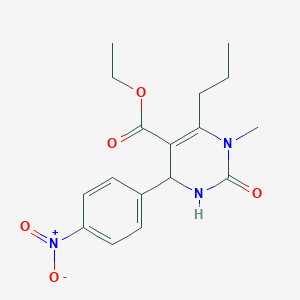
![2-[4-(5-amino-4-methyl-2-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B3985267.png)
![1-{3-[(2-furylmethyl)thio]-4-nitrophenyl}pyrrolidine](/img/structure/B3985268.png)
![1-[4-(dimethylamino)benzoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985273.png)
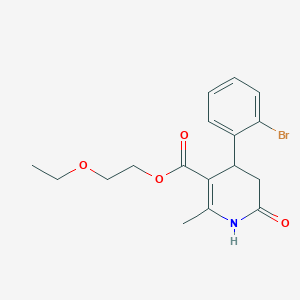

![dimethyl 1-(1-adamantyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3985291.png)
![1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole](/img/structure/B3985295.png)
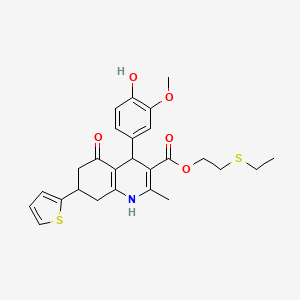
![1-[(2,4-dichlorophenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985317.png)
